3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
The compound “3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound also known as a fused ring system that is made up of a benzene ring and a furan ring . The molecule also contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used. For example, benzofuran derivatives can be synthesized through various methods, including cyclization reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzofuran and chlorophenyl groups could potentially undergo various types of reactions, including electrophilic aromatic substitution .Scientific Research Applications
Antiviral Activity
Indole derivatives exhibit antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A and CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus .
Antimicrobial and Antitubercular Effects
Indole derivatives have been investigated for their antimicrobial and antitubercular activities. These properties may contribute to their potential therapeutic applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO5/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZYTAIRCPRBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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